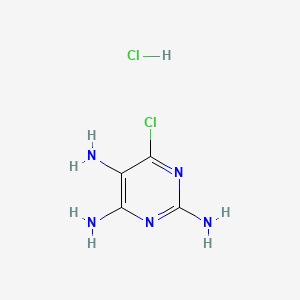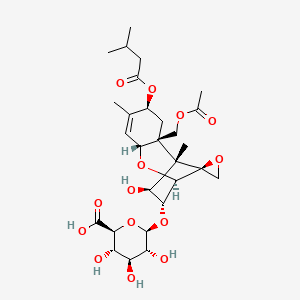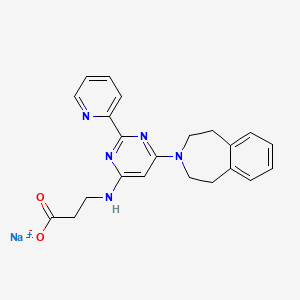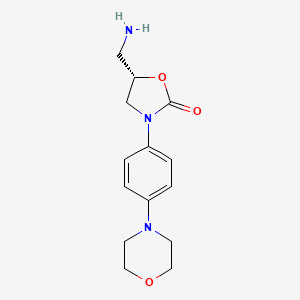![molecular formula C6H4N2OS B583327 Thiazolo[4,5-B]pyridin-2(3H)-one CAS No. 152170-29-1](/img/structure/B583327.png)
Thiazolo[4,5-B]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-B]pyridin-2(3H)-one is a chemical compound that belongs to the class of triazolopyridine . It fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .
Synthesis Analysis
The synthesis of this compound derivatives involves alkylation, cyanethylation, hydrolysis, and acylation reactions . The structures of the obtained compounds have been confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
This compound derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives are alkylation, cyanethylation, hydrolysis, and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can vary depending on the specific derivative and its synthesis process .Scientific Research Applications
Antitumor Activity : Thiazolo[4,5-B]pyridin-2(3H)-one derivatives have shown promise in cancer treatment. They exhibit anticancer potential against various tumor cell lines, making them a promising molecular scaffold for designing potential anticancer drug candidates (Chaban et al., 2012).
Cytotoxicity and Anticancer Properties : Other studies have synthesized derivatives of this compound and evaluated their cytotoxicity effects, confirming moderate inhibitory activity against specific cancer cell lines (Lozynskyi et al., 2018).
Anti-Inflammatory and Antioxidant Activities : this compound derivatives also demonstrate significant anti-inflammatory and antioxidant properties. This was observed in vivo using methods such as the carrageenan-induced rat paw edema method and in vitro through scavenging of radicals (Chaban et al., 2019).
Antimicrobial Activity : These compounds have also been explored for their antimicrobial properties, showing moderate activity against pathogens like Pseudomonas aeruginosa and Escherichia coli (Lozynskyi et al., 2021).
Anti-HIV Activity : The compound has been utilized in the synthesis of derivatives with anti-HIV activity, indicating its potential in the development of antiviral drugs (Chimirri et al., 1994).
Herbicidal Activity : this compound derivatives have been found to exhibit herbicidal properties, particularly against dicotyledonous species. This suggests their potential application in agriculture (Hegde & Mahoney, 1993).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3H-[1,3]thiazolo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBCOTKTUBAHOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)S2)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669249 |
Source


|
| Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152170-29-1 |
Source


|
| Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of developing Thiazolo[4,5-B]pyridin-2(3H)-one derivatives as cAMP PDE III inhibitors?
A: The research focuses on developing novel compounds with improved potency as cAMP PDE III inhibitors. Inhibiting cAMP PDE III can be beneficial for treating various conditions like heart failure, as it leads to increased intracellular cAMP levels, enhancing cardiac muscle contractility. []
Q2: How were the this compound derivatives synthesized in the study?
A: The synthesis involved a multi-step process starting from 6-bromo[3,4'-bipyridin]-6-amines. These compounds were then subjected to a four-step sequence to finally yield the desired Thiazolo[4,5-B]pyridin-2(3H)-ones. This specific synthetic route demonstrates the complexity involved in generating these potentially therapeutic compounds. []
Q3: What were the key findings regarding the structure-activity relationship (SAR) of Thiazolo[4,5-B]pyridin-2(3H)-ones and their analogues?
A: While the provided abstracts don't delve into specific SAR details, they highlight that structural modifications transforming Milrinone (a known PDE III inhibitor) into this compound derivatives and similar compounds resulted in significantly enhanced in vitro activity, reaching the nanomolar range. This finding underscores the potential of these modifications for developing more potent PDE III inhibitors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/no-structure.png)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)








